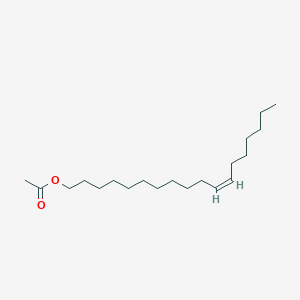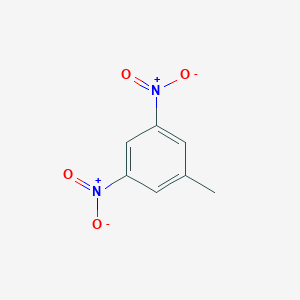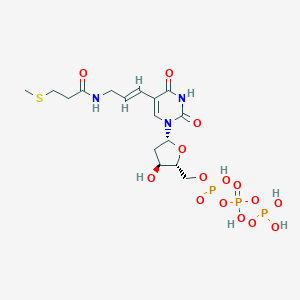
MT-Dutp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MT-Dutp is a modified nucleoside triphosphate that has gained significant attention in the field of scientific research due to its unique properties. It is a potent tool for studying DNA replication and repair, and has been used in a variety of applications in molecular biology and biochemistry.
Wissenschaftliche Forschungsanwendungen
MT-Dutp has been used in a variety of scientific research applications, including DNA sequencing, site-directed mutagenesis, and analysis of DNA replication and repair. It has also been used to study the interaction of DNA polymerases with DNA, and to investigate the mechanism of action of anti-cancer drugs.
Wirkmechanismus
MT-Dutp functions as a substrate for DNA polymerases, and is incorporated into DNA during replication. The trifluoromethyl group of MT-Dutp is resistant to degradation by uracil-DNA glycosylase, which normally removes uracil from DNA. This property allows MT-Dutp to be used in studies of DNA replication and repair, as it can be selectively incorporated into DNA and subsequently detected by gel electrophoresis or other analytical techniques.
Biochemical and Physiological Effects:
MT-Dutp has no known physiological effects, as it is not naturally occurring in cells. However, it can affect the biochemical properties of DNA, including its stability and susceptibility to damage. MT-Dutp can also interfere with the activity of certain DNA polymerases, which can lead to errors in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
MT-Dutp has several advantages for use in lab experiments. It is a highly specific tool for studying DNA replication and repair, and can be used to detect and quantify DNA synthesis. It is also resistant to degradation by uracil-DNA glycosylase, which allows for selective labeling of DNA. However, MT-Dutp has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
There are several future directions for research involving MT-Dutp. One potential area of investigation is the development of new methods for synthesizing MT-Dutp that are more efficient and cost-effective. Another area of research is the development of new applications for MT-Dutp, such as the analysis of DNA damage and repair in cancer cells. Additionally, the use of MT-Dutp in combination with other nucleotide analogs may provide new insights into the mechanism of action of DNA polymerases and other enzymes involved in DNA replication and repair.
Synthesemethoden
MT-Dutp is synthesized by modifying the deoxyuridine triphosphate (dutp) molecule. The modification involves replacing the 5-methyl group of the thymine base with a trifluoromethyl group, resulting in a molecule that is resistant to degradation by uracil-DNA glycosylase. The synthesis of MT-Dutp is a complex process that requires several steps, including protection and deprotection of functional groups, nucleophilic substitution reactions, and chromatographic purification.
Eigenschaften
CAS-Nummer |
106542-91-0 |
|---|---|
Molekularformel |
C16H26N3O15P3S |
Molekulargewicht |
625.4 g/mol |
IUPAC-Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-[(E)-3-(3-methylsulfanylpropanoylamino)prop-1-enyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C16H26N3O15P3S/c1-38-6-4-13(21)17-5-2-3-10-8-19(16(23)18-15(10)22)14-7-11(20)12(32-14)9-31-36(27,28)34-37(29,30)33-35(24,25)26/h2-3,8,11-12,14,20H,4-7,9H2,1H3,(H,17,21)(H,27,28)(H,29,30)(H,18,22,23)(H2,24,25,26)/b3-2+/t11-,12+,14+/m0/s1 |
InChI-Schlüssel |
LZEISLLFMCESQQ-FIUIOTCKSA-N |
Isomerische SMILES |
CSCCC(=O)NC/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CSCCC(=O)NCC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
CSCCC(=O)NCC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyme |
5-(3-((3-(methylthio)propionyl)amino)-1-propenyl)-2'-deoxyuridine-5'-triphosphate MT-dUTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol](/img/structure/B12035.png)
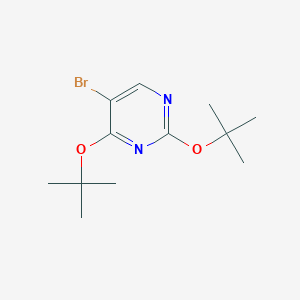
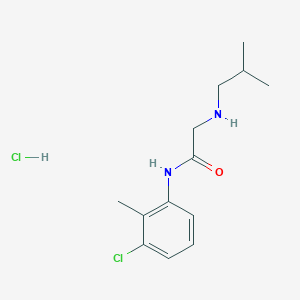
![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
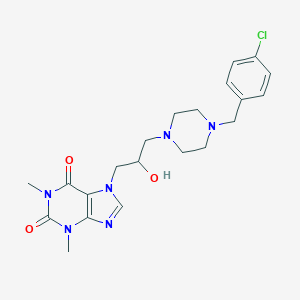
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
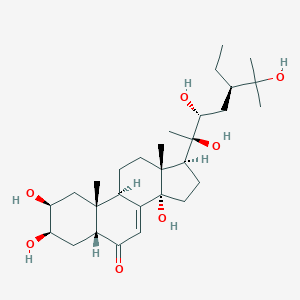
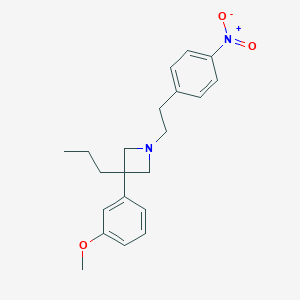
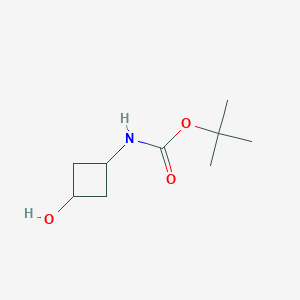
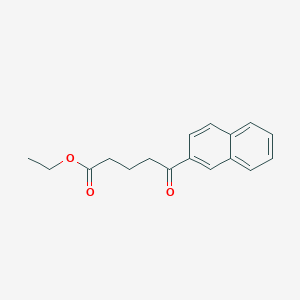
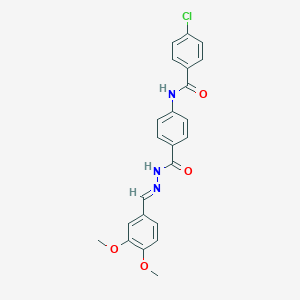
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
